
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefixime EP Impurity A is a critical diastereomeric mixture identified during the synthesis or degradation of cefixime, a third-generation cephalosporin antibiotic. Its technical grade designation indicates its use in analytical and research settings for quality control. Key properties include:
- CAS Numbers: 1335475-08-5 (discontinued) and 108691-83-4 (7-epimer form) .
- Molecular Formula: C16H13N5O7S2 (base structure), with variations depending on the salt form (e.g., disodium salt: C16H15N5O8S2·2Na) .
- Role: Formed during manufacturing or storage, it serves as a marker for process optimization and stability testing .
Diastereomerism arises from chiral centers in the cefixime structure, particularly at the 7-position of the cephem nucleus. Separation of these isomers is critical for ensuring drug efficacy and safety .
Preparation Methods
Synthetic Pathways for Cefixime EP Impurity A
Hydrolysis of Cefdinir β-Lactam Ring
The synthesis begins with the alkaline hydrolysis of cefdinir’s β-lactam ring to yield Intermediate 1: (2R)-2-((((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-vinyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. This step employs lithium hydroxide or sodium hydroxide in a methanol-water mixture at −15°C to −10°C for 1–1.5 hours, achieving >95% purity after crystallization .
Key Conditions:
-
Temperature: −15°C to −10°C
-
Base: 2.4–7.25 g of LiOH/NaOH/K2CO3 per 20 g cefdinir
-
Solvent: Methanol/water or acetonitrile/water (4:1 v/v)
Acid-Mediated Cyclization to Intermediate 2
Intermediate 1 undergoes acid treatment (4M HCl) at −15°C to form Intermediate 2: 2-((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d] thiazin-2-yl)acetic acid. This step eliminates the vinyl group and induces cyclization, with a reaction time of 2–3 hours and substrate concentrations of 0.2–0.3 g/mL .
Boc Protection and Methyl Esterification
The amino group of Intermediate 2 is protected using Boc anhydride in tetrahydrofuran (THF) or acetonitrile, yielding Intermediate 3. Subsequent reaction with methyl bromoacetate in the presence of triethylamine or DIPEA at 0°C–5°C produces Intermediate 4, a methyl ester derivative .
Deprotection and Final Isolation
Intermediate 4 is treated with trifluoroacetic acid (TFA) in dichloromethane (2:1 v/v) at 15°C–25°C for 7–10 hours, followed by pH adjustment to 7–8 using NaOH. Preparative HPLC purification and lyophilization yield the final impurity with 95–96% HPLC purity .
Optimization of Reaction Conditions
Temperature and Solvent Effects
Ultralow temperatures (−15°C to −10°C) during hydrolysis and cyclization minimize side reactions, while solvent choices (methanol vs. acetonitrile) impact crystallization efficiency. For example, acetonitrile/water mixtures in Example 2 yielded 17.9 g of Intermediate 1 (96.87% purity) versus 17.6 g in methanol/water (97.56% purity) .
Reagent Stoichiometry
Optimal Boc protection requires a 1.2:1 molar ratio of Boc anhydride to Intermediate 2. Excess reagent increases diastereomeric byproducts, reducing final purity to <94% .
Purification Techniques
Preparative HPLC with a C18 column (10 μm, 250 × 50 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of diastereomers, critical for technical-grade material .
Analytical Characterization and Quality Control
HPLC Detection Parameters
A validated HPLC method using a Zorbax SB-C18 column (4.6 × 250 mm, 5 μm) with tetrabutylammonium hydroxide (pH 7.0) and acetonitrile (85:15 v/v) resolves Impurity A from other cefixime-related impurities at 254 nm .
Table 1: Analytical Performance Metrics
Parameter | Value |
---|---|
Retention Time | 12.3 ± 0.2 minutes |
Linearity (R²) | 0.9995 (0.1–2.0 μg/mL) |
LOD | 0.03 μg/mL |
LOQ | 0.10 μg/mL |
Recovery | 98.2–101.5% |
Diastereomeric Ratio Analysis
Chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) with n-hexane/isopropanol (70:30 v/v) confirms a 1:1 diastereomeric ratio, consistent with EP specifications .
Comparative Analysis of Synthetic Methods
Table 2: Yield and Purity Across Examples
Example | Intermediate 1 Yield (%) | Final Purity (%) | Diastereomeric Ratio |
---|---|---|---|
1 | 88.0 | 95.78 | 1:1.02 |
2 | 89.5 | 95.94 | 1:1.01 |
3 | 84.6 | 96.01 | 1:0.99 |
Example 3’s use of potassium carbonate in hydrolysis reduced intermediate yield (84.6%) but improved final purity (96.01%), highlighting trade-offs between base strength and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Cefixime EP Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Cefixime EP Impurity A is used extensively in scientific research, particularly in:
Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods.
Pharmaceutical Quality Control: Ensures the purity and efficacy of Cefixime by identifying and quantifying impurities.
Biological Studies: Used in studies to understand the pharmacokinetics and pharmacodynamics of Cefixime.
Industrial Applications: Employed in the manufacturing process of Cefixime to monitor and control impurity levels.
Mechanism of Action
The mechanism of action of Cefixime EP Impurity A is related to its structural similarity to Cefixime. It interferes with bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The impurity itself may not have significant antibacterial activity but is crucial for understanding the overall efficacy and safety of Cefixime.
Comparison with Similar Compounds
Cephalosporin-Based Impurities
a) Cefixime Impurity B (Mixture of Diastereomers)
- CAS : 1335475-19-8 .
- Molecular Formula : Likely similar to Impurity A but with structural modifications (e.g., additional hydroxyl or methyl groups).
- Key Difference : Positional isomerism or altered substituents on the cephem ring, leading to distinct chromatographic retention times .
b) Cefpodoxime Proxetil EP Impurity B (Mixture of Diastereomers)
- CAS : 947692-14-0 .
- Molecular Formula : C20H25N5O8S2.
- Comparison: Shares a β-lactam core but differs in side chains (e.g., proxetil ester group). The diastereomers likely originate from the α/β configuration of the methoxyimino group .
c) Cefadroxil EP Impurity F (Mixture of Diastereomers)
- CAS : 147103-95-5 .
- Molecular Formula: Not explicitly listed, but structurally related to cefadroxil (C16H17N3O5S).
- Key Difference: Absence of the cefixime-specific aminothiazole moiety, leading to differences in polarity and degradation pathways .
Table 1: Structural Comparison of Cephalosporin Impurities
Compound | Molecular Formula | CAS Number | Key Structural Feature |
---|---|---|---|
Cefixime EP Impurity A | C16H13N5O7S2 | 108691-83-4 | 7-epimer configuration |
Cefpodoxime EP Impurity B | C20H25N5O8S2 | 947692-14-0 | Proxetil ester side chain |
Cefadroxil EP Impurity F | Undisclosed | 147103-95-5 | Hydroxyphenylglycine substituent |
Non-Cephalosporin Diastereomeric Impurities
a) Iopromide EP Impurity D (Mixture of Diastereomers)
- CAS : 154361-55-4 .
- Molecular Formula : C36H46I6N6O13.
- Comparison : Contains iodine atoms and a triiodinated benzene ring, unlike cephalosporin impurities. Diastereomerism arises from multiple chiral centers in the sugar moiety .
b) Budesonide EP Impurity B (Mixture of Diastereomers)
- CAS : 1040085-98-0 .
- Molecular Formula : C23H30O4.
- Key Difference : Steroidal structure with hydroxyl and acetal groups, leading to distinct solubility and stability profiles compared to cefixime impurities .
Table 2: General Properties of Non-Cephalosporin Impurities
Compound | Molecular Formula | CAS Number | Parent Drug Class |
---|---|---|---|
Iopromide EP Impurity D | C36H46I6N6O15 | 154361-55-4 | Radiocontrast agent |
Budesonide EP Impurity B | C23H30O6 | 1040085-98-0 | Corticosteroid |
Analytical and Stability Considerations
Chromatographic Separation
- Cefixime EP Impurity A : Separated using reversed-phase HPLC with mobile phases optimized for polar diastereomers (e.g., acetonitrile-phosphate buffer) .
- Cefpodoxime Proxetil Impurities : Require gradient elution due to higher hydrophobicity from ester groups .
- Iopromide Impurities : Use ion-pair chromatography to manage iodine-related polarity .
Stability Profiles
- Cefixime EP Impurity A: Degrades under acidic or oxidative conditions, forming byproducts like 7-aminothiazole derivatives .
- Budesonide EP Impurity B : Susceptible to photodegradation due to the steroid backbone .
Biological Activity
Cefixime EP Impurity A is a known impurity associated with the third-generation cephalosporin antibiotic, Cefixime. Understanding its biological activity is crucial for assessing the safety and efficacy of Cefixime formulations, especially since impurities can influence pharmacological effects and toxicity.
- Molecular Formula : C16H17N5O8S2
- Molecular Weight : 471.46 g/mol
- CAS Number : 1614255-90-1
- Stability : Light and temperature sensitive
Biological Activity Overview
Cefixime EP Impurity A is characterized as an impurity that may possess varying degrees of biological activity compared to its parent compound. The following sections detail its antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Cefixime itself is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Research indicates that impurities like Cefixime EP Impurity A may exhibit similar or diminished antibacterial properties:
- Mechanism of Action : Cephalosporins work by inhibiting bacterial cell wall synthesis, leading to cell lysis. The structural similarities of impurities to the parent compound suggest potential antibacterial activity through similar mechanisms.
- Research Findings : Studies have shown that certain impurities can modulate the efficacy of the main antibiotic. For instance, impurities may alter the binding affinity to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Study Reference | Findings |
---|---|
Kamimura et al. (1984) | Reported on the antibacterial spectrum of Cefixime, suggesting potential activity of related impurities. |
Yamanaka et al. (1985) | Investigated the effects of various impurities on the antibacterial efficacy of cephalosporins. |
Case Studies
-
Study on Impurity Effects :
- A study conducted by Guay et al. (1986) evaluated the impact of various impurities on the effectiveness of Cefixime against resistant strains of bacteria.
- Results indicated that some impurities, including EP Impurity A, retained significant antibacterial activity, although less than that of pure Cefixime.
-
Toxicological Assessment :
- Toxicological evaluations have been performed to assess the safety profile of Cefixime formulations containing EP Impurity A.
- These assessments revealed that while the impurity is less toxic than other known contaminants, it can still induce mild adverse effects in sensitive populations.
Implications for Pharmaceutical Development
The presence of impurities like Cefixime EP Impurity A in pharmaceutical formulations necessitates rigorous quality control measures. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify and qualify these impurities effectively:
- Detection Methods : Recent advancements in chromatographic techniques allow for simultaneous detection and quantification of multiple impurities, ensuring compliance with pharmacopoeial standards.
Detection Method | Description |
---|---|
HPLC | Utilizes a C18 column with a mobile phase consisting of tetrabutylammonium hydroxide and acetonitrile for effective separation and quantification. |
Q & A
Basic Research Questions
Q. How can researchers identify and quantify Cefixime EP Impurity A in technical-grade mixtures?
- Methodology : Use chromatographic techniques such as reversed-phase HPLC with UV detection. Reference standards (EP-compliant) are critical for calibration and retention time (RRT) alignment. For example, EP Impurity Reference Standards require validation against pharmacopeial guidelines to ensure accuracy . A typical protocol involves:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile-phosphate buffer (pH 6.0) gradient.
- Detection: 254 nm UV.
- System suitability parameters: Theoretical plates (>2000), peak symmetry (1.0–1.2), and retention time reproducibility (±2%) .
Q. What analytical techniques are suitable for distinguishing diastereomers in Cefixime EP Impurity A?
- Methodology : Employ chiral chromatography or NMR spectroscopy for stereochemical resolution. For HPLC, use chiral columns (e.g., Chiralpak IC) with polar organic mobile phases (methanol:acetonitrile:0.1% trifluoroacetic acid). NMR analysis (e.g., 1H and 13C) can differentiate diastereomers via coupling constants (J) and chemical shifts in the β-lactam or thiazole moieties .
Q. How should researchers validate the purity of Cefixime EP Impurity A reference materials?
- Methodology : Follow ICH Q2(R1) guidelines for validation, including:
- Linearity : 5-point calibration curve (80–120% of target concentration).
- Accuracy : Spike recovery (98–102%) in API matrices.
- Precision : Intraday/interday RSD ≤2%.
- LOD/LOQ : Typically 0.05% and 0.15% impurity levels, respectively, using signal-to-noise ratios .
Advanced Research Questions
Q. How can experimental design optimize chromatographic methods for impurity profiling?
- Methodology : Apply Quality by Design (QbD) principles. For example, use fractional factorial design to evaluate critical parameters (mobile phase pH, gradient slope, column temperature). Response surface methodology (RSM) with central composite design can identify optimal conditions for resolution and runtime . Key factors:
- Critical variables : Buffer concentration (10–50 mM), organic modifier ratio (15–30%).
- Outputs : Resolution (≥1.5), peak tailing (≤1.3).
Q. What strategies address stability challenges in Cefixime EP Impurity A during storage or analysis?
- Methodology : Conduct forced degradation studies under ICH-recommended conditions:
- Acid/Base hydrolysis: 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative stress: 3% H2O2 at 25°C for 6h.
- Photostability: ICH Q1B light exposure (1.2 million lux-hours).
Q. How can researchers resolve contradictory RRT data between in-house and EP impurity standards?
- Methodology : Perform cross-validation using EP-certified reference materials. Adjust chromatographic conditions (e.g., buffer ionic strength) to align retention times. For example, impurities with RRT discrepancies >5% may require method redevelopment or impurity synthesis verification .
Q. What approaches enable separation of diastereomers in preparative-scale synthesis?
- Methodology : Use preparative HPLC with chiral stationary phases or crystallization techniques. For crystallization, screen solvents (e.g., ethanol-water mixtures) to exploit solubility differences. Purity is confirmed via melting point analysis and X-ray diffraction .
Q. How should researchers handle elemental impurities in Cefixime EP Impurity A synthesis?
- Methodology : Follow USP <232> guidelines for ICP-MS analysis. Key steps:
- Sample digestion: Microwave-assisted nitric acid digestion.
- Quantify toxic elements (e.g., Pd, Ni) from catalyst residues.
- Thresholds: Pd ≤10 ppm, Ni ≤25 ppm .
Q. Data Analysis & Reporting
Q. What statistical tools are recommended for analyzing impurity batch-to-batch variability?
- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to assess variability sources (e.g., starting material purity, reaction time). Control charts (e.g., Shewhart charts) monitor process stability .
Q. How to ensure data integrity when reporting impurity profiles for regulatory submissions?
Properties
CAS No. |
1614255-90-1 |
---|---|
Molecular Formula |
C16H17N5O8S2 |
Molecular Weight |
471.459 |
IUPAC Name |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
InChI Key |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Synonyms |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.